N-methyl-N-(2-oxopropyl)formamide
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Overview
Description
N-methyl-N-(2-oxopropyl)formamide is an organic compound that belongs to the class of amides It is characterized by the presence of a formamide group (HCONH-) substituted with a methyl group and a 2-oxopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methyl-N-(2-oxopropyl)formamide can be synthesized through a multi-step process. One common method involves the reaction of methylamine with methyl formate to produce N-methylformamide. This intermediate is then reacted with acetone to yield this compound. The reaction conditions typically involve moderate temperatures and the use of catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous production techniques to ensure high yield and purity. The use of catalytic dehydrogenation and aminating reactions are common in the industrial setting .
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-oxopropyl)formamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into amines.
Substitution: It can participate in nucleophilic substitution reactions, where the formamide group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines. Substitution reactions can result in a variety of substituted amides .
Scientific Research Applications
N-methyl-N-(2-oxopropyl)formamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-methyl-N-(2-oxopropyl)formamide involves its interaction with molecular targets through hydrogen bonding and other non-covalent interactions. It can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. The pathways involved include the formation of stable intermediates that facilitate further reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-methyl-N-(2-oxopropyl)formamide include:
Formamide: A simpler amide with a single formamide group.
N-methylformamide: An intermediate in the synthesis of this compound.
Dimethylformamide: A widely used solvent in organic synthesis
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties. Its ability to participate in a variety of chemical reactions and form stable complexes with biological molecules makes it valuable in research and industrial applications .
Properties
CAS No. |
76467-26-0 |
---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.13 g/mol |
IUPAC Name |
N-methyl-N-(2-oxopropyl)formamide |
InChI |
InChI=1S/C5H9NO2/c1-5(8)3-6(2)4-7/h4H,3H2,1-2H3 |
InChI Key |
RVCXXMXTBFVVNY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN(C)C=O |
Origin of Product |
United States |
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